molecular formula C15H24N4O4S B2849557 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1222412-05-6

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No. B2849557
CAS RN: 1222412-05-6
M. Wt: 356.44
InChI Key: GSXZUULAEHSWGK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied for its potential use in cancer treatment, specifically in targeting cancer cells with elevated levels of ribosomal DNA transcription.

Scientific Research Applications

Antidiabetic Applications

Oxadiazole derivatives have been shown to enhance antidiabetic activities. The presence of amide and sulphonamide groups in the oxadiazole ring, as seen in our compound of interest, has been observed to contribute to this biological activity. These compounds can inhibit enzymes like α-amylase, which plays a role in carbohydrate metabolism, thus potentially offering a therapeutic approach for diabetes management .

Anticancer Activity

The oxadiazole ring is also a part of pharmacophores that exhibit anticancer properties. For instance, derivatives of oxadiazole have been evaluated against different cancer cell lines such as HeLa and MCF-7. The structure of our compound suggests that it could be synthesized into derivatives that might act as anticancer agents by interfering with cell proliferation pathways .

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-24(21,22)19-10-6-5-9-12(19)13(20)16-15-18-17-14(23-15)11-7-3-2-4-8-11/h11-12H,2-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZUULAEHSWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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